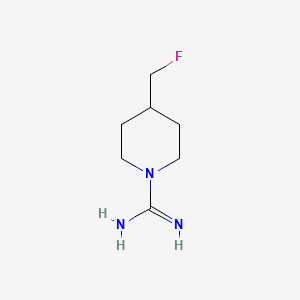

4-(Fluoromethyl)piperidine-1-carboximidamide

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for 4-(Fluoromethyl)piperidine-1-carboximidamide are not available, general methods for the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 4-(Fluoromethyl)piperidine-1-carboximidamide consists of a piperidine ring with a fluoromethyl group at the 4-position and a carboximidamide group attached to the nitrogen of the piperidine ring.Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution and Synthetic Applications

A study discusses the nucleophilic aromatic substitution reactions involving piperidine derivatives, providing insights into the mechanisms and kinetics of these reactions. Such reactions are foundational in organic synthesis, potentially including the synthesis of compounds like 4-(Fluoromethyl)piperidine-1-carboximidamide (Pietra & Vitali, 1972).

Pharmacophoric Applications in Drug Discovery

Research on arylcycloalkylamines, including phenyl piperidines, highlights their significance as pharmacophoric groups in antipsychotic agents. This suggests a potential area of study for 4-(Fluoromethyl)piperidine-1-carboximidamide in exploring its affinity for D2-like receptors, which are targeted by many antipsychotic medications (Sikazwe et al., 2009).

Role in Drug Discovery and Development

A comprehensive review of spiropiperidines in drug discovery programs over the last ten years reveals the growing interest in these compounds for their novel three-dimensional chemical space. This could imply research avenues for 4-(Fluoromethyl)piperidine-1-carboximidamide in medicinal chemistry, especially in the development of new therapeutic agents (Griggs, Tape, & Clarke, 2018).

Pharmacological and Biological Activities

Studies on Piper species and their derivatives underline the vast potential of piperidine-based compounds in various therapeutic areas, including anticonvulsant, anti-inflammatory, and antimicrobial applications. These findings suggest that 4-(Fluoromethyl)piperidine-1-carboximidamide could be investigated for similar biological activities (Salehi et al., 2019).

Orientations Futures

While specific future directions for 4-(Fluoromethyl)piperidine-1-carboximidamide are not available, piperidine derivatives are recognized as important synthetic fragments for designing drugs and have a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary targets of 4-(Fluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cell proliferation, while BRAF is a protein kinase that plays a role in the MAPK/ERK pathway, a signaling pathway that regulates cell division and differentiation. CDK2 is a cyclin-dependent kinase that regulates the cell cycle .

Mode of Action

4-(Fluoromethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by 4-(Fluoromethyl)piperidine-1-carboximidamide affects multiple biochemical pathways. The inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation. The inhibition of BRAFV600E can also disrupt the MAPK/ERK pathway, leading to cell cycle arrest. The inhibition of CDK2 can lead to cell cycle arrest in the G1 phase .

Pharmacokinetics

In silico adme/pharmacokinetic analysis was considered in the study

Result of Action

The inhibition of EGFR, BRAF, and CDK2 by 4-(Fluoromethyl)piperidine-1-carboximidamide results in antiproliferative effects against cancer cells. It has been found to have potent inhibitory activity against cancer cell proliferation .

Propriétés

IUPAC Name |

4-(fluoromethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN3/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-5H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJDKNZUCKHLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

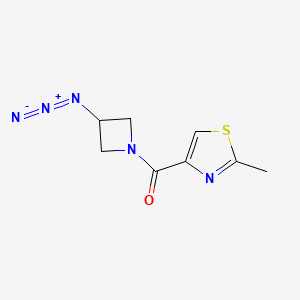

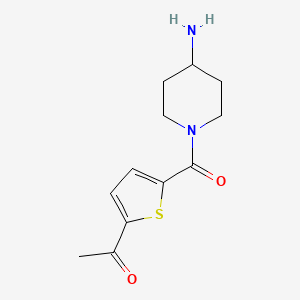

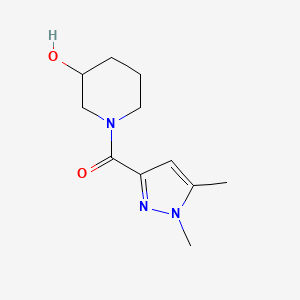

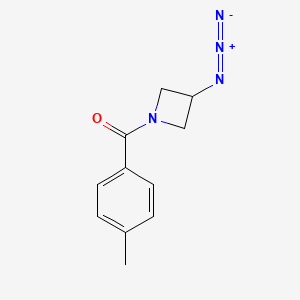

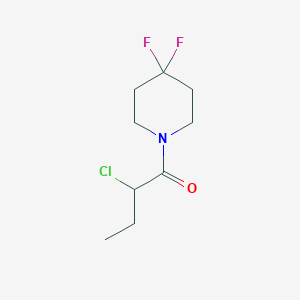

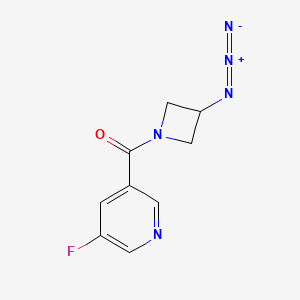

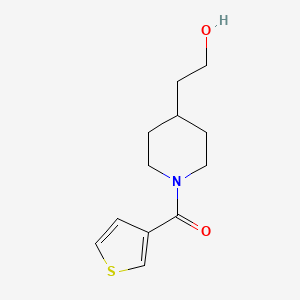

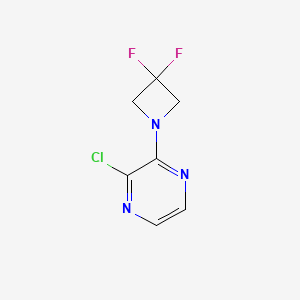

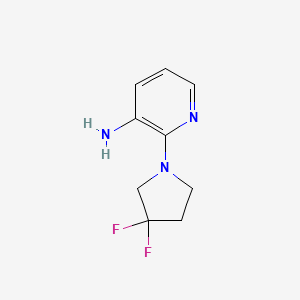

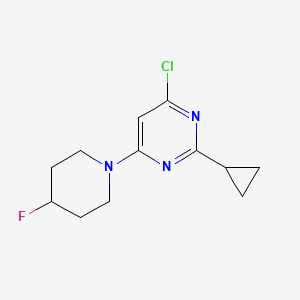

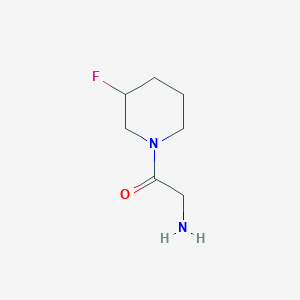

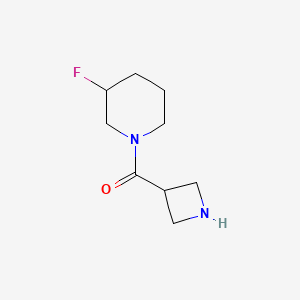

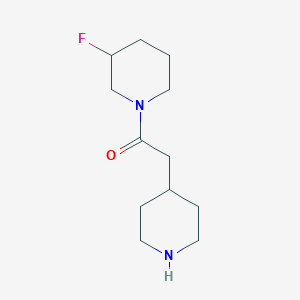

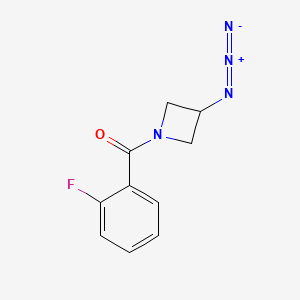

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.